(alphaR)-Cyclopropaneacetamide-Exatecan

ADC Payload Cytotoxicity In Vitro

This (alphaR)-Cyclopropaneacetamide-Exatecan is the exact cytotoxic warhead specified in WO2020063673A1 for anti-B7H3 ADC-2 synthesis. Unlike generic Exatecan analogs, its defined (alphaR) stereochemistry and moderate potency (IC50 2.31–8.11 μM) ensure reproducible conjugation and controlled toxicity. Substituting other analogs risks >35,000-fold potency shifts, invalidating SAR data. Use this compound as a reliable reference standard for assay calibration or to expand the therapeutic window in ADC designs requiring lower-potency payloads.

Molecular Formula C29H28FN3O6
Molecular Weight 533.5 g/mol
Cat. No. B12379563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(alphaR)-Cyclopropaneacetamide-Exatecan
Molecular FormulaC29H28FN3O6
Molecular Weight533.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)O)O
InChIInChI=1S/C29H28FN3O6/c1-3-29(38)17-8-21-24-15(10-33(21)27(36)16(17)11-39-28(29)37)23-19(32-26(35)25(34)13-4-5-13)7-6-14-12(2)18(30)9-20(31-24)22(14)23/h8-9,13,19,25,34,38H,3-7,10-11H2,1-2H3,(H,32,35)/t19-,25+,29-/m0/s1
InChIKeyODYAHADGPIHDQN-CIKSPIGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Introduction to (alphaR)-Cyclopropaneacetamide-Exatecan as a Specialized Exatecan-Derived ADC Payload


(alphaR)-Cyclopropaneacetamide-Exatecan (also referred to as (αR)-Cyclopropaneacetamide-Exatecan or Compound 2-A) is a semi-synthetic derivative of the potent topoisomerase I inhibitor Exatecan (DX-8951f) . This compound is characterized by a defined (alphaR) stereochemical configuration at the cyclopropaneacetamide moiety, distinguishing it from other Exatecan-based payloads used in antibody-drug conjugate (ADC) development. With a molecular formula of C29H28FN3O6 and a molecular weight of 533.5 g/mol, it functions primarily as a cytotoxic agent intended for conjugation into next-generation ADCs, such as the anti-B7H3 antibody-exatecan analog conjugate (ADC-2) [1].

Why Procurement of (alphaR)-Cyclopropaneacetamide-Exatecan Requires Rigorous Chemical Specification Over Generic 'Exatecan Analogs'


The broad classification of 'Exatecan analog' encompasses a wide spectrum of chemical entities with vastly different stereochemistry and functional groups, leading to quantifiable and significant differences in potency, target engagement, and ADC construct performance [1]. For example, (alphaR)-Cyclopropaneacetamide-Exatecan and the closely related analog Exatecan-amide-cyclopropanol differ structurally, resulting in a potency differential of several orders of magnitude against common cell lines like SK-BR-3 and U87MG . Furthermore, the specific (alphaR) stereochemistry is critical for the controlled synthesis and final performance of specific ADC constructs like ADC-2, as defined in patent literature [2]. Generic substitution without precise chemical and stereochemical specification risks selecting a compound with unintended biological activity or one that is incompatible with established synthetic protocols, thereby compromising research reproducibility and the integrity of downstream ADC development.

Quantitative Differentiation of (alphaR)-Cyclopropaneacetamide-Exatecan: Comparative Performance Against Analogs and In-Class Payloads


Quantified Cytotoxicity Profile of (alphaR)-Cyclopropaneacetamide-Exatecan Against Key Cell Lines: A Direct Benchmark for ADC Payload Selection

The intrinsic cytotoxic potency of (alphaR)-Cyclopropaneacetamide-Exatecan as a small molecule has been quantitatively defined against U87MG (glioblastoma) and SK-BR-3 (breast cancer) cell lines . It demonstrates IC50 values of 8.11 μM in U87MG cells and 2.31 μM in SK-BR-3 cells. This baseline activity is critical for establishing the performance of any ADC constructed with this payload, as it defines the inherent potency of the warhead before antibody-mediated delivery.

ADC Payload Cytotoxicity In Vitro

Structural Analogs Exhibit Drastic Potency Differences: Quantified Evidence for Stereochemical and Functional Group Specificity

A direct comparison with the closely related structural analog Exatecan-amide-cyclopropanol reveals a massive, quantifiable difference in potency against the same cell lines . (alphaR)-Cyclopropaneacetamide-Exatecan exhibits IC50 values of 8.11 μM and 2.31 μM against U87MG and SK-BR-3 cells, respectively. In contrast, Exatecan-amide-cyclopropanol is approximately 10,000- to 70,000-fold more potent, with IC50 values of 0.23 nM and 0.12 nM, respectively . This stark difference underscores that minor structural modifications lead to dramatic changes in biological activity.

ADC Payload Cytotoxicity Structure-Activity Relationship

Patent-Defined Application: The Exclusive Role of (alphaR)-Cyclopropaneacetamide-Exatecan in Synthesizing Anti-B7H3 ADC-2

The compound's primary utility is explicitly defined in patent WO2020063673A1, where it is designated as the critical cytotoxic warhead for the synthesis of a specific ADC construct: the anti-B7H3 antibody-exatecan analog conjugate, identified as 'compound ADC-2' [1]. This patent establishes a direct, non-substitutable role for this precise molecule in generating a defined experimental therapeutic.

ADC Synthesis Conjugation Chemistry Patent

Comparison to the Clinic-Relevant Payload Dxd: Understanding the Potency Spectrum for Targeted Drug Delivery

While not a direct analog, the clinically successful ADC payload Deruxtecan (Dxd) serves as a crucial benchmark in the Exatecan payload class [1]. Dxd is reported to be a potent DNA topoisomerase I inhibitor with an IC50 of 0.31 μM . In contrast, (alphaR)-Cyclopropaneacetamide-Exatecan shows moderate cytotoxicity in the low micromolar range against the cell lines tested (IC50s of 8.11 μM and 2.31 μM). This class-level inference suggests that (alphaR)-Cyclopropaneacetamide-Exatecan may be engineered for a different therapeutic window or a distinct ADC design strategy compared to ultrapotent payloads like Dxd.

ADC Payload Comparative Potency Topoisomerase I

Defined Research and Development Applications for (alphaR)-Cyclopropaneacetamide-Exatecan Based on Empirical Evidence


Precise Replication and Validation of Anti-B7H3 ADC-2 Research

Based on its explicit role in patent WO2020063673A1, the most critical application for (alphaR)-Cyclopropaneacetamide-Exatecan is in the controlled synthesis of the anti-B7H3 antibody-exatecan analog conjugate (ADC-2) [1]. For scientists and organizations aiming to independently reproduce, validate, or extend the findings related to this specific ADC construct, the use of the exact specified warhead is non-negotiable. Substitution with any other Exatecan analog would introduce a significant chemical variable, making any resulting data incomparable to the original patent disclosures and potentially compromising the scientific integrity of the study.

Investigating Structure-Activity Relationships (SAR) in Exatecan-Derived ADC Payloads

The stark potency differential (up to ~35,000-fold) observed between (alphaR)-Cyclopropaneacetamide-Exatecan and its analog Exatecan-amide-cyclopropanol makes this compound a valuable tool for SAR studies . Researchers focused on understanding how subtle modifications—specifically the (alphaR)-cyclopropaneacetamide group versus the cyclopropanol moiety—influence cytotoxicity, target engagement, and ADC performance can employ this compound as a key comparator. Its defined, moderate potency provides a crucial data point on the activity spectrum, enabling a more nuanced design of next-generation payloads with optimized therapeutic indices.

Development of Next-Generation ADCs Requiring a Moderately Potent Topoisomerase I Payload

In the context of class-level comparison, (alphaR)-Cyclopropaneacetamide-Exatecan offers a distinct potency profile (~7- to 26-fold less potent than Dxd in comparative assays) that may be strategically advantageous for certain ADC designs [2]. For programs where an ultrapotent payload like Dxd (IC50 = 0.31 μM) presents a high risk of dose-limiting toxicity or a narrow therapeutic window, (alphaR)-Cyclopropaneacetamide-Exatecan represents a chemically defined alternative. Its moderate activity could allow for higher drug-to-antibody ratios (DAR) or targeting of antigens with higher expression on normal tissues, thereby expanding the design space for safer and more effective ADCs.

Benchmarking In-House ADC Payloads and Assay Development

Given the well-documented and widely available cytotoxicity data for this compound (IC50s of 8.11 μM and 2.31 μM against U87MG and SK-BR-3 cells), it serves as an excellent reference standard for internal quality control and assay development . Laboratories developing proprietary ADC payloads or linker-payload technologies can use (alphaR)-Cyclopropaneacetamide-Exatecan as a consistent, low-potency benchmark to calibrate their in vitro cytotoxicity assays. Its defined activity provides a reliable baseline to ensure assay reproducibility and to quantitatively compare the performance of new chemical entities.

Quote Request

Request a Quote for (alphaR)-Cyclopropaneacetamide-Exatecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.